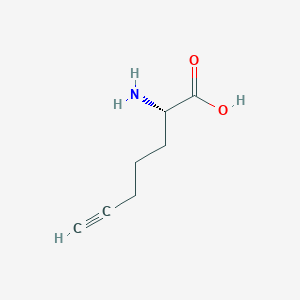

(s)-2-Amino-6-heptynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(s)-2-Amino-6-heptynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as aminosalicylic acid and aminocaproic acid have been found to interact with enzymes involved in various biochemical processes

Mode of Action

For instance, aminosalicylic acid inhibits folic acid synthesis by binding to pteridine synthetase . Aminocaproic acid inhibits fibrinolysis by blocking the activation of plasminogen . The exact mechanism of (S)-2-Amino-6-heptynoic acid requires further investigation.

Biochemical Pathways

For example, aminosalicylic acid affects the synthesis of folic acid , while aminocaproic acid impacts the fibrinolytic pathway

Pharmacokinetics

Similar compounds such as therapeutic peptides have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives

Result of Action

Similar compounds such as aminosalicylic acid and aminocaproic acid have been found to induce changes in cellular processes

Action Environment

Studies on similar compounds have shown that factors such as ph, temperature, and the presence of other substances can affect their action

Actividad Biológica

(S)-2-Amino-6-heptynoic acid, with the CAS number 835627-45-7, is a unique amino acid derivative characterized by an alkyne functional group. This compound has garnered attention for its diverse biological activities and applications in organic synthesis, drug discovery, and bioconjugation. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the molecular formula C₇H₁₁NO₂. The presence of both an amino group and a carboxylic acid group allows it to participate in various chemical reactions typical of amino acids. Its alkyne moiety imparts distinctive reactivity, making it a versatile building block in organic synthesis.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Multicomponent Reactions : This approach allows for the rapid assembly of complex molecules.

- Cycloadditions : Utilizing its reactivity at specific positions, cycloadditions can produce diverse organic compounds.

- Domino Reactions : Acting as a dienophile in hetero-Diels–Alder reactions or as a Michael acceptor facilitates the generation of compound libraries for screening.

These methods have been instrumental in producing this compound in moderate yields, further enhancing its utility in pharmaceutical applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties, particularly through its interactions with bacterial membranes. It has been studied as a potential candidate for developing new antimicrobial agents due to its ability to form stable conjugates with proteins or peptides.

Bioconjugation Applications

The compound's ability to participate in bioconjugation reactions is significant for therapeutic applications:

- Protein Conjugation : this compound can be used to create covalent links between proteins and other molecules, enhancing targeted drug delivery systems .

| Application | Description |

|---|---|

| Drug Delivery | Forms stable conjugates for targeted therapies |

| Protein Modification | Enhances the stability and activity of therapeutic proteins |

Therapeutic Potential

The unique properties of this compound make it a candidate for various therapeutic applications:

- Drug Discovery : Its derivatives are utilized as intermediates in synthesizing natural products and analogs crucial for developing new drugs.

- High-throughput Screening : The compound facilitates the rapid synthesis and evaluation of numerous derivatives, accelerating drug discovery processes.

Research Findings

Recent studies have explored the biological activity of compounds related to this compound:

- In Vivo Studies : Investigations into the protective effects of similar compounds on marine organisms under pathogenic challenges have shown improved survival rates, suggesting potential applications in veterinary medicine .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multidrug-resistant bacteria |

| In Vivo Efficacy | Enhanced survival rates in marine models under pathogen exposure |

| Bioconjugation | Promising results for targeted drug delivery systems |

Propiedades

IUPAC Name |

(2S)-2-aminohept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQLLGJUHGAQIC-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.